N4-(2-aminoethyl)-N2,6-dimethylpyrimidine-2,4-diamine
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Overview
Description
N4-(2-aminoethyl)-N2,6-dimethylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-aminoethyl)-N2,6-dimethylpyrimidine-2,4-diamine typically involves the condensation of 2,6-dimethylpyrimidine-4,6-diamine with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N4-(2-aminoethyl)-N2,6-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N4-(2-aminoethyl)-N2,6-dimethylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers .
Mechanism of Action
The mechanism of action of N4-(2-aminoethyl)-N2,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- Tris(2-aminoethyl)amine
- 4-(2-aminoethyl)benzenesulfonamide
Uniqueness
N4-(2-aminoethyl)-N2,6-dimethylpyrimidine-2,4-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C8H15N5 |
---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
4-N-(2-aminoethyl)-2-N,6-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H15N5/c1-6-5-7(11-4-3-9)13-8(10-2)12-6/h5H,3-4,9H2,1-2H3,(H2,10,11,12,13) |
InChI Key |
OHCAZMSIKRUMNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)NCCN |
Origin of Product |
United States |
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